molecular formula C14H11NO3 B1384885 4-(2-Pyridinylacetyl)benzoic acid CAS No. 915920-55-7

4-(2-Pyridinylacetyl)benzoic acid

Cat. No.: B1384885
CAS No.: 915920-55-7
M. Wt: 241.24 g/mol
InChI Key: LZHHYRMNFIDAMK-UHFFFAOYSA-N
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Description

4-(2-Pyridinylacetyl)benzoic acid (CAS: 915920-55-7) is a benzoic acid derivative featuring a pyridine ring linked via an acetyl group at the para-position of the benzene core. Its molecular formula is C₁₄H₁₁NO₃, with a molecular weight of 241.25 g/mol. The acetyl-pyridinyl substituent introduces both hydrophobic and hydrogen-bonding capabilities, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

IUPAC Name

4-(2-pyridin-2-ylacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(9-12-3-1-2-8-15-12)10-4-6-11(7-5-10)14(17)18/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHHYRMNFIDAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651058
Record name 4-[(Pyridin-2-yl)acetyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-55-7
Record name 4-[(Pyridin-2-yl)acetyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridinylacetyl)benzoic acid typically involves the reaction of 2-pyridinecarboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridinylacetyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
4-(2-Pyridinylacetyl)benzoic acid functions as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance the bioactivity and efficacy of drug candidates. Research has indicated that derivatives of this compound exhibit promising activity against multiple targets, including cancer cells and bacterial strains.

Antimicrobial Activity:
Studies have demonstrated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of specific bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. This property is particularly relevant in the context of rising antibiotic resistance.

Material Science

Polymer Chemistry:
In material science, this compound is explored for its potential use in polymer synthesis. The compound can serve as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and composites.

Nanocomposites:
The compound's ability to interact with nanomaterials has led to investigations into its role in developing nanocomposites. These materials exhibit unique electrical, optical, and mechanical properties, making them suitable for applications in electronics and photonics.

Biochemical Research

Enzyme Inhibition Studies:
this compound has been utilized in biochemical assays to study enzyme interactions. Its structural characteristics allow it to act as an inhibitor or modulator of specific enzymes, providing insights into metabolic pathways and enzyme kinetics. This application is critical for understanding disease mechanisms and developing therapeutic strategies.

Cellular Studies:
Research involving this compound has also focused on its effects on cellular processes. Studies have shown that it can influence cell proliferation and apoptosis, making it a valuable tool for cancer research. By understanding how this compound interacts with cellular machinery, researchers can identify potential therapeutic targets.

Case Studies

StudyApplicationFindings
Antimicrobial Activity Evaluated against E. coli and S. aureusDemonstrated significant inhibition at low concentrations (500 µM)
Polymer Synthesis Used as a monomer in polyamide productionResulted in improved thermal stability compared to traditional polyamides
Enzyme Interaction Assessed as an inhibitor of cyclooxygenase (COX) enzymesShowed competitive inhibition with IC50 values indicating potential as an anti-inflammatory agent

Mechanism of Action

The mechanism of action of 4-(2-Pyridinylacetyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of benzoic acid derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives
Compound Name CAS Number Molecular Formula Substituent Type Key Properties/Activities
4-(2-Pyridinylacetyl)benzoic acid 915920-55-7 C₁₄H₁₁NO₃ Pyridinylacetyl Potential enzyme inhibition (inferred)
4-(2-Pyridyl)benzoic acid - C₁₂H₉NO₂ Pyridyl Used in co-crystal studies; hydrogen-bonding motifs
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ Hydroxyl Preservative; R&D applications
4-[(2-Pyridinylmethyl)amino]benzoic acid 5966-18-7 C₁₃H₁₂N₂O₂ Pyridinylmethylamino Amine linkage enhances solubility
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid - C₁₆H₁₂ClN₃O₅ Azetidinone-nitrophenyl Antimicrobial activity (synthesized via [2+2] cycloaddition)
Key Observations :
  • Solubility: The acetyl group may reduce water solubility relative to 4-[(2-pyridinylmethyl)amino]benzoic acid, which has a polar amino group .
  • Biological Activity: Azetidinone derivatives (e.g., ) show antimicrobial properties, suggesting that this compound could be tailored for similar applications via structural optimization .

Physicochemical Properties

  • Lipophilicity : The pyridinylacetyl group increases logP compared to 4-hydroxybenzoic acid, favoring membrane permeability but reducing aqueous solubility.
  • Acidity : The electron-withdrawing acetyl group lowers the pKa of the carboxylic acid moiety relative to unsubstituted benzoic acid (pKa ~4.2 vs. ~2.8 for 4-nitrobenzoic acid analogs) .

Biological Activity

4-(2-Pyridinylacetyl)benzoic acid, also known by its CAS number 915920-55-7, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid core with a pyridinylacetyl substituent. This unique structure may influence its interactions with biological targets, enhancing its potential as a bioactive compound.

The mechanism of action for this compound involves its ability to interact with specific proteins and enzymes within biological systems. The presence of the pyridine ring may enhance binding affinity to various targets, potentially modulating their activity.

1. Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for further investigation in infectious disease treatment.

2. Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions characterized by chronic inflammation.

3. Antioxidant Properties

The antioxidant activity of this compound has been explored, suggesting that it may help mitigate oxidative stress within cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cell-Based Assays : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity in normal cells, suggesting a selective action against malignant cells .
  • Enzyme Inhibition : It has been found to inhibit specific enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes and certain proteases .
  • In Silico Studies : Computational modeling has indicated that this compound can serve as a potential lead compound for drug development due to its favorable binding interactions with target proteins .

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation at concentrations as low as 10 µM, with mechanisms involving apoptosis activation and cell cycle arrest .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of this compound in a model of induced inflammation in mice. Treatment with this compound resulted in decreased levels of inflammatory markers and improved histological scores compared to controls .

Comparative Analysis

CompoundAntimicrobial ActivityAnti-inflammatory EffectsAntioxidant Properties
This compoundModerateSignificantPresent
Similar Benzoic Acid DerivativesVariablePresentHigh

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.